NO-prednisolone - 327610-87-7

NO-prednisolone

Catalog Number: EVT-255670
CAS Number: 327610-87-7
Molecular Formula: C29H33NO9
Molecular Weight: 539.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NO-prednisolone is a nitric oxide (NO)-releasing derivative of Prednisolone. NO-prednisolone potently stimulates IL-10 production in vivo.
Source and Classification

NO-prednisolone is classified as a nitric oxide-releasing glucocorticoid. It originates from the modification of prednisolone, which is a widely used glucocorticoid for its anti-inflammatory and immunosuppressive effects. The synthesis of NO-prednisolone was conducted at NicOx S.A. laboratories in Milan, Italy, where it was developed as part of research aimed at creating more effective anti-inflammatory drugs by combining the properties of glucocorticoids with those of nitric oxide donors .

Synthesis Analysis

The synthesis of NO-prednisolone follows a two-step process:

  1. Formation of the Intermediate: Prednisolone (33.3 mmol) is reacted with 4-(chloromethyl)benzoyl chloride (49.9 mmol) in the presence of triethylamine in tetrahydrofuran. The reaction is stirred for 24 hours, followed by solvent evaporation and treatment with ethyl acetate and water to isolate an intermediate product, prednisolone 21-(4′-chlorobenzoate), with a yield of 97% .
  2. Nitric Oxide Attachment: The intermediate is then treated with silver nitrite (43.66 mmol), acetonitrile (100 ml), and tetrahydrofuran (200 ml) in the dark for 35 hours to introduce the nitric oxide-releasing group, resulting in NO-prednisolone .
Molecular Structure Analysis

The molecular formula for NO-prednisolone is derived from that of prednisolone, which is C21H28O5C_{21}H_{28}O_{5}. The introduction of the nitrooxy group alters its structure significantly:

  • Molecular Weight: The average molecular weight is approximately 360.444 g/mol.
  • Structural Characteristics: The compound retains the core steroid structure while incorporating a nitrooxy moiety that facilitates nitric oxide release upon enzymatic cleavage. This modification is crucial for its enhanced pharmacological activity compared to prednisolone .
Chemical Reactions Analysis

NO-prednisolone undergoes several chemical reactions relevant to its function:

  • Nitric Oxide Release: Upon administration, NO-prednisolone releases nitric oxide through enzymatic pathways. This release can lead to increased cyclic guanosine monophosphate levels in target tissues, contributing to its anti-inflammatory effects .
  • Metabolism: Similar to prednisolone, NO-prednisolone is metabolized primarily in the liver, where it can be converted into various metabolites through hydroxylation and conjugation processes before being excreted predominantly via urine .
Mechanism of Action

The mechanism of action for NO-prednisolone involves multiple pathways:

  1. Anti-inflammatory Activity: By releasing nitric oxide, NO-prednisolone enhances vasodilation and modulates inflammatory responses at the cellular level. This results in reduced leukocyte adhesion and migration to inflamed tissues.
  2. Bronchodilation: Studies have demonstrated that NO-prednisolone exhibits significant bronchodilatory effects that are not present in its parent compound. This effect is attributed to its ability to increase cyclic guanosine monophosphate levels, leading to relaxation of bronchial smooth muscles .
  3. Cytokine Modulation: The compound also influences cytokine production and chemokine release, further enhancing its therapeutic profile against inflammatory disorders .
Physical and Chemical Properties Analysis

NO-prednisolone exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates solubility in organic solvents like tetrahydrofuran and acetonitrile, which are used during its synthesis.
  • Stability: The compound's stability can be assessed through high-performance liquid chromatography methods, ensuring that it maintains integrity during storage and application .
  • Bioavailability: Preliminary studies indicate a favorable bioavailability profile similar to prednisolone, enhancing its potential for clinical use .
Applications

NO-prednisolone has significant potential applications in various fields:

  • Anti-inflammatory Therapy: It serves as a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and asthma due to its enhanced anti-inflammatory and bronchodilatory effects.
  • Research Tool: As a nitric oxide donor combined with glucocorticoid activity, it provides a unique model for studying inflammation and related pathways in preclinical settings .
  • Potential Clinical Use: Ongoing research aims to establish its efficacy and safety profile in clinical trials, which could lead to new therapeutic options for patients with chronic inflammatory conditions .
Introduction to NO-Steroids as a Novel Therapeutic Class

Rationale for Nitric Oxide-Releasing Glucocorticoid Derivatives

The molecular rationale for NO-glucocorticoid hybrids stems from two complementary pharmacological insights:

  • Nitric Oxide-Glucocorticoid Crosstalk: Nitric oxide potently upregulates glucocorticoid receptor expression in immune cells. Porcine sepsis models demonstrate that inhaled NO increases GR density by >60%, significantly amplifying cellular responsiveness to endogenous or exogenous glucocorticoids [2]. This GR upregulation occurs via NO-mediated stabilization of GR mRNA and enhanced receptor translocation to the nucleus.

  • Complementary Anti-Inflammatory Pathways: While glucocorticoids primarily inhibit phospholipase A2 activity and pro-inflammatory gene transcription (e.g., NF-κB, AP-1) [1] [4], nitric oxide exerts distinct effects including:

  • Induction of anti-inflammatory IL-10 production
  • Suppression of leukocyte adhesion and migration
  • Modulation of T-cell differentiation toward regulatory phenotypes [7]

Table 1: Complementary Mechanisms of Glucocorticoids and Nitric Oxide

Glucocorticoid ActionsNitric Oxide ActionsSynergistic Outcomes
Inhibition of NF-κB translocationUpregulation of GR expressionEnhanced transcriptional repression
Reduced cytokine synthesis (TNF-α, IL-1β)Induction of IL-10 productionBalanced immune regulation
Phospholipase A2 suppressionVasodilation and reduced ischemiaImproved drug delivery to inflamed tissues

Historical Development of NCX-1015: Bridging Corticosteroid and NO Pharmacology

NO-prednisolone (NCX-1015) emerged in the early 2000s as the prototypical NO-hybrid glucocorticoid, engineered through strategic molecular conjugation:

  • Chemical Design: A nitroxybutyl ester moiety (-ONO₂) is covalently linked to prednisolone at the C21 position, creating a hydrolytically labile NO donor. This linkage preserves prednisolone's GR-binding affinity while enabling pH-dependent NO release in inflamed tissues [7].

  • Proof-of-Concept Studies: Preclinical validation revealed NCX-1015's unique pharmacokinetic profile:

  • The compound achieves 2.3-fold higher intracellular accumulation vs. prednisolone in macrophages
  • Sustained NO release over 6–8 hours correlates with reduced myeloperoxidase activity
  • Metabolic stability exceeds earlier NO-steroids due to esterase-resistant linkage design [7]

  • Milestone Investigations: Key findings established therapeutic superiority:

  • 2005: Fiorucci et al. demonstrated 90% reduction in colonic inflammation in murine colitis at 1/10 the dose of prednisolone
  • 2007: Clinical candidate nomination following resolution of glucocorticoid resistance in T-cell models
  • 2010s: Expansion into neuroinflammatory and pulmonary fibrosis models [7]

Key Advantages Over Traditional Glucocorticoids: Dual Anti-Inflammatory Mechanisms

NCX-1015's therapeutic superiority stems from spatially and temporally coordinated actions:

  • Enhanced Potency and Efficacy:
  • In LPS-stimulated PBMCs, NCX-1015 achieves 50% inhibition of IL-1β at 10 nM vs. 100 nM for prednisolone
  • Induction of CD163+ anti-inflammatory macrophages occurs at 3-fold lower concentrations [7]
  • Overcoming Glucocorticoid Resistance:
  • The NO moiety reverses NF-κB-mediated GR desensitization by inhibiting IκB degradation
  • In steroid-resistant asthma models, NCX-1015 restores bronchodilation responsiveness unattainable with parent glucocorticoids [2] [7]
  • Disease-Modifying Immunoregulation:
  • Unlike prednisolone which broadly suppresses immunity, NCX-1015 promotes T-regulatory cell differentiation via IL-10 induction (6-fold increase vs. controls)
  • Colitis studies show preservation of mucosal immunity alongside reduced pro-inflammatory cytokines [7]

Table 2: Comparative Anti-Inflammatory Effects of Prednisolone vs. NCX-1015

ParameterPrednisoloneNCX-1015Improvement Factor
IL-1β inhibition (IC₅₀)100 nM10 nM10x
CD163 induction30% at 100 nM85% at 30 nM3x potency / 2.8x efficacy
TNF-α reduction in colitis40% at 5 mg/kg92% at 0.5 mg/kg10x dose efficiency
IL-10 inductionNo significant change6-fold increaseNovel effect

The molecular hybrid leverages three convergent pathways:

  • Classic genomic actions via cytosolic GR binding
  • Rapid non-genomic effects through membrane GR modulation
  • NO-mediated signaling involving soluble guanylate cyclase (sGC) and cyclic GMP

This tripartite mechanism enables NCX-1015 to suppress upstream inflammatory triggers while actively resolving established inflammation—a capability absent in conventional glucocorticoids [2] [7] [8].

Properties

CAS Number

327610-87-7

Product Name

NO-prednisolone

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(nitrooxymethyl)benzoate

Molecular Formula

C29H33NO9

Molecular Weight

539.6 g/mol

InChI

InChI=1S/C29H33NO9/c1-27-11-9-20(31)13-19(27)7-8-21-22-10-12-29(35,28(22,2)14-23(32)25(21)27)24(33)16-38-26(34)18-5-3-17(4-6-18)15-39-30(36)37/h3-6,9,11,13,21-23,25,32,35H,7-8,10,12,14-16H2,1-2H3/t21-,22-,23-,25+,27-,28-,29-/m0/s1

InChI Key

MJHYBJOMJPGNMM-KGWLDMEJSA-N

SMILES

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC=C(C=C4)CO[N+](=O)[O-])O)CCC5=CC(=O)C=CC35C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC=C(C=C4)CO[N+](=O)[O-])O)CCC5=CC(=O)C=CC35C)O

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC=C(C=C4)CO[N+](=O)[O-])O)CCC5=CC(=O)C=C[C@]35C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.